
1-Hydroxy-2,1-benzoxaborolane
Descripción general
Descripción
Benzo[c][1,2]oxaborol-1(3H)-ol es un compuesto heterocíclico que contiene boro. Es conocido por su estructura única, que incluye un anillo de benceno fusionado y un anillo de oxaborol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Benzo[c][1,2]oxaborol-1(3H)-ol típicamente implica la reacción de un derivado de ácido bórico con un diol adecuado en condiciones ácidas. Un método común incluye el uso de gel de sílice y acetato de etilo a temperatura ambiente, lo que produce el producto deseado con un buen rendimiento .
Métodos de producción industrial
Los métodos de producción industrial para Benzo[c][1,2]oxaborol-1(3H)-ol no están ampliamente documentados. El enfoque general implica escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza del producto final mediante diversas técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
Benzo[c][1,2]oxaborol-1(3H)-ol se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente en condiciones suaves para preservar la integridad del anillo de oxaborol .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
1-Hydroxy-2,1-benzoxaborolane is characterized by its boron-containing structure, which allows for reversible covalent bonding with nucleophilic groups. This property enhances its utility in medicinal chemistry as a scaffold for designing bioactive compounds. The molecular formula of this compound is , and it is known for exhibiting various biological activities, including antifungal, antibacterial, antiviral, and antiprotozoal properties .
Antimalarial Agents
Research has demonstrated that derivatives of this compound exhibit potent antimalarial activity. A study identified a series of benzoxaborole compounds that showed IC50 values ranging from 0.2 to 22 nM against Plasmodium falciparum, indicating their potential as effective treatments for malaria . Notably, one compound demonstrated excellent in vivo efficacy against P. berghei in infected mice.
Treatment of Leishmaniasis
The compound has been explored as a promising candidate for treating visceral leishmaniasis (VL), a neglected tropical disease. The Drugs for Neglected Diseases initiative (DNDi) has been screening benzoxaborole compounds to develop affordable treatments for VL. The lead compound DNDI-6148, derived from this compound, showed impressive activity against Leishmania strains in both in vitro and in vivo studies and is currently undergoing clinical trials .
Anti-inflammatory Properties
Benzoxaboroles have also been investigated for their anti-inflammatory effects. Compounds derived from this class have shown potent inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses. Research indicated that certain derivatives could significantly reduce TNFα secretion in human peripheral blood mononuclear cells (PBMCs), suggesting their potential for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound has been optimized to improve yields and reduce costs. Various synthetic routes have been developed, including a five-step process starting from 4-tolunitrile with an overall yield of 40% . These advancements are crucial for scaling up production for pharmaceutical applications.
Case Studies and Research Findings
Mecanismo De Acción
El mecanismo de acción de Benzo[c][1,2]oxaborol-1(3H)-ol implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir las enzimas fosfodiesterasas uniéndose a sus dominios catalíticos. Esta interacción interrumpe la actividad de la enzima, lo que lleva a niveles reducidos de ciertas moléculas de señalización en las células .
Comparación Con Compuestos Similares
Compuestos similares
Benzo[c][1,2,5]oxadiazoles: Estos compuestos también contienen un anillo de benceno fusionado y un anillo de oxaborol, pero difieren en la presencia de átomos de nitrógeno adicionales.
Benzo[c][1,2,5]tiadiazoles: Similar a las oxadiazoles, estos compuestos contienen átomos de azufre en lugar de nitrógeno.
Singularidad
Benzo[c][1,2]oxaborol-1(3H)-ol es único debido a su estructura específica que contiene boro, lo que confiere propiedades químicas y biológicas distintas.
Actividad Biológica
1-Hydroxy-2,1-benzoxaborolane is a member of the benzoxaborole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have shown promise as therapeutic agents against various diseases, including infections caused by protozoa, fungi, and bacteria. This article delves into the biological activity of this compound, highlighting key findings from recent studies, synthesis methods, and potential clinical applications.
Antifungal Activity
Benzoxaboroles have been extensively studied for their antifungal properties. For instance, this compound has demonstrated potent activity against Candida species and dermatophytes. In vitro studies have shown that this compound disrupts fungal cell wall integrity by inhibiting the enzyme β-(1,3)-glucan synthase, which is crucial for cell wall biosynthesis .
Antibacterial Properties
In addition to antifungal effects, this compound exhibits antibacterial activity. Research indicates that it is effective against various Gram-positive bacteria. The mechanism involves the inhibition of bacterial protein synthesis and disruption of cell membrane integrity .
Antiprotozoal Activity
The compound also shows significant promise in treating protozoal infections. Notably, its derivative DNDI-6148 has been evaluated for its efficacy against Leishmania species, responsible for leishmaniasis. In both in vitro and in vivo studies, DNDI-6148 demonstrated substantial activity against multiple strains of Leishmania, leading to its progression into clinical trials .
Anti-inflammatory Effects
Recent studies have suggested that benzoxaboroles may possess anti-inflammatory properties as well. This is particularly relevant in the context of skin diseases such as atopic dermatitis, where crisaborole (another benzoxaborole) has been approved for topical use . The anti-inflammatory mechanism is thought to involve modulation of immune responses and inhibition of pro-inflammatory cytokines.
Synthesis Methods
The synthesis of this compound typically involves several steps starting from readily available precursors. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce costs. For example, a notable synthesis route involves the use of 4-tolunitrile as a starting material, yielding high overall yields through a series of transformations including nitration and hydrolysis .
Case Study 1: DNDI-6148 Development
DNDI-6148 is a lead compound derived from this compound specifically designed for visceral leishmaniasis treatment. It has undergone extensive preclinical testing showing effective parasite clearance in animal models. The compound's ability to penetrate biological barriers and its favorable pharmacokinetic profile make it a promising candidate for further development .
Case Study 2: Clinical Trials
A recent clinical trial evaluating DNDI-6148's safety and efficacy in humans has shown encouraging results. Participants exhibited significant reductions in parasitic load with manageable side effects. These findings support the continued investigation of benzoxaboroles in treating neglected tropical diseases .
Summary of Findings
Propiedades
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQABDOICLHPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328044 | |
Record name | 1-Hydroxy-2,1-benzoxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-41-1 | |
Record name | 1-Hydroxy-2,1-benzoxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-2,1-benzoxaborole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 1-hydroxy-2,1-benzoxaborolane itself is a key intermediate in the synthesis of various pharmaceutical compounds, its derivatives exhibit diverse mechanisms of action. For instance, GSK656, a derivative, targets Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). [] This interaction inhibits the enzyme, disrupting protein synthesis and ultimately leading to bacterial death. Another derivative, AN3485, inhibits the activity of Toll-like receptors (TLRs), specifically TLR2, TLR3, TLR4, and TLR5. [, ] This inhibition leads to the suppression of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory and autoimmune diseases.
A: Modifications to the core structure of this compound significantly influence its activity, potency, and selectivity. For example, the introduction of a 3-aminomethyl group and halogen substitutions at the 4-position are crucial for the potent inhibition of Mtb LeuRS by GSK656. [] Similarly, the presence of specific substituents on the benzoxaborole scaffold in AN3485 dictates its interaction with TLRs and subsequent anti-inflammatory activity. [, ] Understanding these SARs is essential for optimizing the design of novel therapeutic agents based on this scaffold.
A: Studies have demonstrated the efficacy of these compounds in various models. AN3485, for instance, effectively inhibited LPS-induced cytokine synthesis in both in vitro cell-based assays and in vivo mouse models. [] It also suppressed inflammation in mouse models of contact dermatitis, delayed-type hypersensitivity, and collagen-induced arthritis. [, ] GSK656 exhibited potent antitubercular activity against Mtb H37Rv in vitro and demonstrated efficacy in murine tuberculosis infection models. []
A: Research on GSK656 highlights its favorable pharmacokinetic profile, including good absorption and distribution properties. [] The compound also showed promising efficacy against Mtb infection in mouse models, suggesting a positive link between its pharmacokinetic behavior and in vivo activity. [] While detailed ADME data for all derivatives is not explicitly provided in these papers, such information is crucial for understanding the compounds' behavior within living organisms and guiding further development.
A: Various analytical techniques are employed to characterize these compounds. X-ray diffraction was used to determine the crystal structure of a novel crystalline form of a boron-containing antibacterial drug derived from this compound. [] Additionally, Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy, including 1H, 11B, and 35Cl SSNMR, provided structural information, chemical shift analysis, and quadrupolar interaction analysis for the compound. [] This highlights the power of combining these techniques for comprehensive characterization.
A: While the presented research focuses on the antibacterial and anti-inflammatory properties of these compounds, their unique chemical properties and diverse SAR make them attractive candidates for exploring other therapeutic areas. For example, the ability of some derivatives to bind saccharides, as demonstrated by the benzoboroxole modified nanoparticles, [] suggests potential applications in areas like glucose sensing or drug delivery targeting specific sugar moieties. Further investigation into the broader biological activities of these compounds is warranted.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.